molecular formula C10H10N2O B1524070 (4-(1H-pyrazol-3-yl)phenyl)methanol CAS No. 179057-16-0

(4-(1H-pyrazol-3-yl)phenyl)methanol

Cat. No.: B1524070
CAS No.: 179057-16-0
M. Wt: 174.2 g/mol
InChI Key: UXULFGZERVPLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-pyrazol-3-yl)phenyl)methanol: is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3-amino-1H-pyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring and the subsequent attachment to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(1H-pyrazol-3-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various derivatives. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: (4-(1H-pyrazol-3-yl)phenyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. It may be investigated for its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-(1H-pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (4-(1H-pyrazol-3-yl)phenyl)ethanol
  • (4-(1H-pyrazol-3-yl)phenyl)amine
  • (4-(1H-pyrazol-3-yl)phenyl)carboxylic acid

Comparison: (4-(1H-pyrazol-3-yl)phenyl)methanol is unique due to the presence of the methanol moiety, which can influence its reactivity and biological activity. Compared to its analogs, such as (4-(1H-pyrazol-3-yl)phenyl)ethanol or (4-(1H-pyrazol-3-yl)phenyl)amine, the methanol group may enhance its solubility and interaction with biological targets. The presence of the pyrazole ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULFGZERVPLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1H-pyrazol-3-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(1H-pyrazol-3-yl)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-(1H-pyrazol-3-yl)phenyl)methanol
Reactant of Route 4
(4-(1H-pyrazol-3-yl)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-(1H-pyrazol-3-yl)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-(1H-pyrazol-3-yl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.